molecular formula C20H15Cl2FN2O2 B11308070 N-(2-chloro-4-fluorobenzyl)-2-(2-chlorophenoxy)-N-(pyridin-2-yl)acetamide

N-(2-chloro-4-fluorobenzyl)-2-(2-chlorophenoxy)-N-(pyridin-2-yl)acetamide

Cat. No.: B11308070
M. Wt: 405.2 g/mol
InChI Key: QTJSRTGALKLKRQ-UHFFFAOYSA-N
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Description

N-[(2-CHLORO-4-FLUOROPHENYL)METHYL]-2-(2-CHLOROPHENOXY)-N-(PYRIDIN-2-YL)ACETAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of chloro, fluoro, phenyl, and pyridinyl groups, which contribute to its distinctive properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-CHLORO-4-FLUOROPHENYL)METHYL]-2-(2-CHLOROPHENOXY)-N-(PYRIDIN-2-YL)ACETAMIDE typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of boronic acids with halides in the presence of a palladium catalyst under mild conditions. The specific reaction conditions, such as temperature, solvent, and catalyst concentration, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired scale of production, cost-effectiveness, and environmental considerations. Industrial production often requires stringent control of reaction parameters to ensure consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(2-CHLORO-4-FLUOROPHENYL)METHYL]-2-(2-CHLOROPHENOXY)-N-(PYRIDIN-2-YL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[(2-CHLORO-4-FLUOROPHENYL)METHYL]-2-(2-CHLOROPHENOXY)-N-(PYRIDIN-2-YL)ACETAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(2-CHLORO-4-FLUOROPHENYL)METHYL]-2-(2-CHLOROPHENOXY)-N-(PYRIDIN-2-YL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell signaling pathways or inducing apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2-CHLORO-4-FLUOROPHENYL)METHYL]-2-(2-CHLOROPHENOXY)-N-(PYRIDIN-2-YL)ACETAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C20H15Cl2FN2O2

Molecular Weight

405.2 g/mol

IUPAC Name

N-[(2-chloro-4-fluorophenyl)methyl]-2-(2-chlorophenoxy)-N-pyridin-2-ylacetamide

InChI

InChI=1S/C20H15Cl2FN2O2/c21-16-5-1-2-6-18(16)27-13-20(26)25(19-7-3-4-10-24-19)12-14-8-9-15(23)11-17(14)22/h1-11H,12-13H2

InChI Key

QTJSRTGALKLKRQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)OCC(=O)N(CC2=C(C=C(C=C2)F)Cl)C3=CC=CC=N3)Cl

Origin of Product

United States

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